![molecular formula C22H13F3N2O3 B2673985 N-(3,4-difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888446-59-1](/img/structure/B2673985.png)
N-(3,4-difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a benzofuran derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
Fluorine's Role in Molecular Aggregation
Research demonstrates the influence of fluorine in promoting unique molecular interactions, such as short C–H⋯F contacts, which are critical for the understanding of molecular aggregation. A study on difluorobenzene derivatives highlights the role of fluorine in affecting molecular aggregation patterns, showcasing the importance of fluorine atoms in designing compounds with desired physical and chemical properties (Mocilac, Osman, & Gallagher, 2016).
Antipathogenic Activities of Fluorinated Compounds
Fluorinated benzamide derivatives have been evaluated for their antipathogenic activities, particularly against bacterial strains capable of forming biofilms. This highlights the potential of fluorinated compounds in the development of new antimicrobial agents with specific biological activities (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Characterisation of Benzamide Derivatives
The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives and their evaluation for cytotoxic effects against cancer cell lines reveal the potential of benzamide derivatives in medicinal chemistry and cancer research. This study underscores the significance of structural modifications to enhance biological activities (Kelly et al., 2007).
Biological Activity of Coumarin-Benzamide Derivatives
A series of coumarin-3-carboxamide derivatives were synthesized to investigate their potential in inhibiting cancer cell growth. This research demonstrates the importance of the benzamide functionality in anticancer activity, with specific derivatives showing potent activity against various cancer cell lines (Phutdhawong et al., 2021).
Heterocycle Formation via Sulphenylation
The study on the formation of heterocycles through sulphenylation of unsaturated amides illustrates the synthetic utility of benzamide derivatives in creating structurally diverse heterocyclic compounds. This synthetic approach offers new pathways for developing compounds with potential applications in various fields of chemistry (Samii, Ashmawy, & Mellor, 1987).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-13-5-3-4-12(10-13)21(28)27-19-15-6-1-2-7-18(15)30-20(19)22(29)26-14-8-9-16(24)17(25)11-14/h1-11H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFDAEAPNHBRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.